molecular formula C9H13N5O B15261378 4-Hydrazinyl-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine

4-Hydrazinyl-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B15261378
M. Wt: 207.23 g/mol
InChI Key: FEUNKSMZWOFSEV-UHFFFAOYSA-N
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Description

4-Hydrazinyl-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with hydrazinyl and methoxyethyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Acylation: The initial step involves the acylation of a suitable amine precursor to introduce the pyrrolo[2,3-d]pyrimidine core.

    Cyclization: The acylated intermediate undergoes cyclization to form the pyrrolo[2,3-d]pyrimidine ring system.

    Chlorination: The cyclized product is then chlorinated to introduce a reactive chloro group.

    Hydrazine Reaction: The chlorinated intermediate is treated with hydrazine to introduce the hydrazinyl group.

    Methoxyethylation: Finally, the hydrazinyl intermediate is reacted with a methoxyethylating agent to yield the target compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include azo derivatives, hydrazine derivatives, and various substituted pyrrolo[2,3-d]pyrimidines, depending on the reagents and conditions used.

Scientific Research Applications

4-Hydrazinyl-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes involved in DNA synthesis and repair, such as thymidylate synthase.

    Pathways Involved: It inhibits the PI3K pathway, which is crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydrazinyl-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both hydrazinyl and methoxyethyl groups, which confer distinct reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

[2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]hydrazine

InChI

InChI=1S/C9H13N5O/c1-15-5-3-7-12-8-6(2-4-11-8)9(13-7)14-10/h2,4H,3,5,10H2,1H3,(H2,11,12,13,14)

InChI Key

FEUNKSMZWOFSEV-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NC2=C(C=CN2)C(=N1)NN

Origin of Product

United States

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